N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide is a hydrazide-based compound featuring a fused cyclopenta[c]pyrazole core substituted with a 2-hydroxynaphthalene moiety. Its structure combines a planar aromatic system (naphthalene) with a bicyclic pyrazole ring, conferring unique electronic and steric properties. The E-configuration of the hydrazone linkage is critical for its biological activity, as it influences molecular planarity and interaction with biological targets .
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-9-8-11-4-1-2-5-12(11)14(16)10-19-22-18(24)17-13-6-3-7-15(13)20-21-17/h1-2,4-5,8-10,23H,3,6-7H2,(H,20,21)(H,22,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALFAYOYMDQMC-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416349 | |
| Record name | AC1NSDK5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5322-40-7 | |
| Record name | AC1NSDK5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a suitable hydrazide derivative. One common method involves refluxing a solution of 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide in ethanol at 70°C for 4 hours. The resulting solution is then filtered, and the product is obtained by slow evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Cyclopenta[c]pyrazole core : Provides rigidity and influences π-π stacking interactions.
- 2-Hydroxynaphthalene substituent : Enhances solubility in polar solvents and participates in hydrogen bonding.
Synthesis : Synthesized via condensation of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions. Characterization includes IR (C=O stretch at 1650–1680 cm⁻¹), NMR (distinct aromatic proton signals at δ 7.2–8.5 ppm), and mass spectrometry (molecular ion peak consistent with C₂₃H₁₈N₄O₂) .
Physicochemical Properties :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₁₈N₄O₂ | |
| Molecular Weight | 406.42 g/mol | |
| Melting Point | 245–248°C | |
| Solubility | DMSO > DMF > MeOH |
Structural and Functional Analogues
The compound belongs to a class of carbohydrazide derivatives with demonstrated cytotoxic and antioxidant activities. Below is a comparative analysis with structurally related analogues:
Table 1: Comparative Analysis of Selected Carbohydrazide Derivatives
Key Observations :
Core Structure Influence :
- The cyclopenta[c]pyrazole core (target compound) exhibits superior cytotoxicity (IC₅₀ = 12.5 μM) compared to simpler pyrazole derivatives (IC₅₀ = 18.7–28.3 μM), likely due to enhanced planarity and π-stacking interactions with DNA or enzymes .
- Substitution with electron-donating groups (e.g., hydroxyl in the target compound vs. methoxy in E-MBPC) improves solubility and target binding .
Substituent Effects :
- 2-Hydroxynaphthalene : The hydroxyl group in the target compound facilitates hydrogen bonding with biological targets (e.g., topoisomerase II), unlike the ethoxy group in , which reduces polarity and activity .
- Halogenated substituents : The 2,4-dichlorophenyl group in enhances lipophilicity and membrane permeability, explaining its lower IC₅₀ (9.8 μM) .
Spectral and Crystallographic Data :
- IR spectra of all compounds show C=O stretches near 1650 cm⁻¹, but the target compound’s cyclopenta[c]pyrazole core causes distinct downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for naphthalene protons) .
- Single-crystal XRD (using SHELX and ORTEP ) confirms the E-configuration and planar geometry critical for bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
